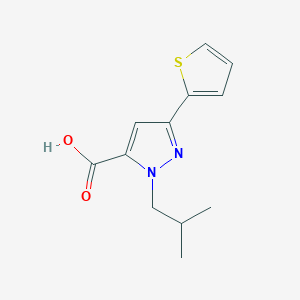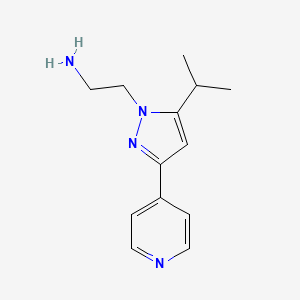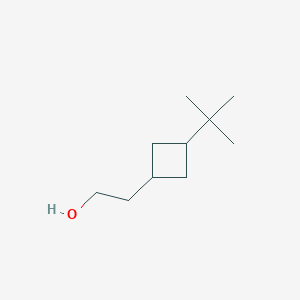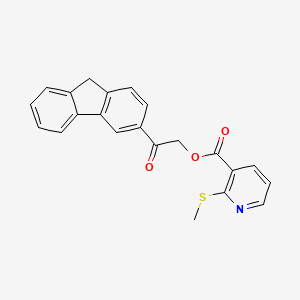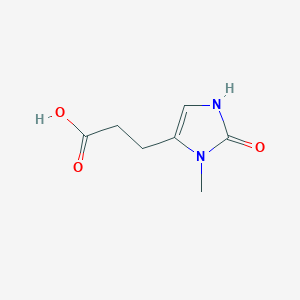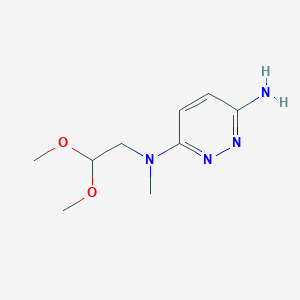
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine is an organic compound with a complex structure that includes a pyridazine ring substituted with a dimethoxyethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with appropriate alkylating agents. One common method includes the reaction of pyridazine-3,6-diamine with 2,2-dimethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethoxyethyl group.
Aplicaciones Científicas De Investigación
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine can be compared with other similar compounds such as:
N-(2,2-Dimethoxyethyl)-N-methylamine: Similar in structure but lacks the pyridazine ring.
N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine: Contains a piperidine ring instead of a pyridazine ring.
N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide: Contains a different core structure with similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-N-(2,2-dimethoxyethyl)-3-N-methylpyridazine-3,6-diamine |
InChI |
InChI=1S/C9H16N4O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3,(H2,10,11) |
Clave InChI |
GJFFKIFQGPJCLD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(OC)OC)C1=NN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


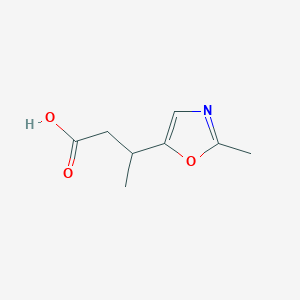

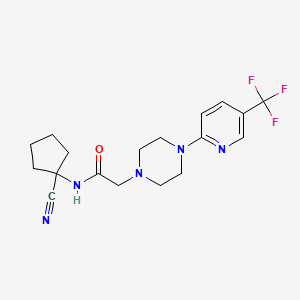
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
